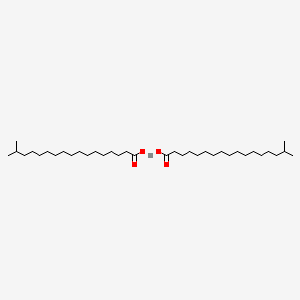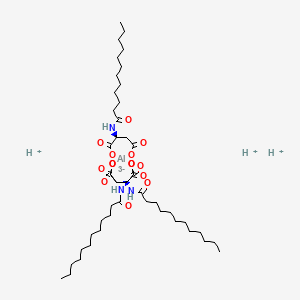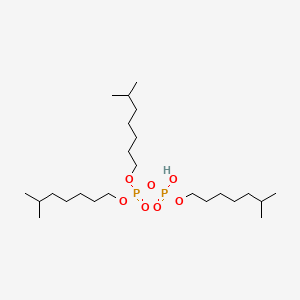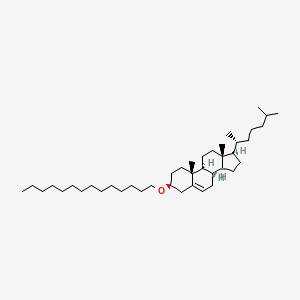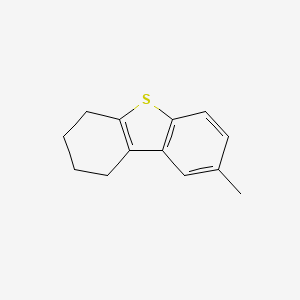
Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-8-methyldibenzothiophene is an organic compound with the molecular formula C₁₃H₁₄S It is a derivative of dibenzothiophene, characterized by the presence of a tetrahydro ring and a methyl group at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-8-methyldibenzothiophene can be synthesized through several methods. One common approach involves the hydrogenation of 8-methyldibenzothiophene using a suitable catalyst such as palladium on carbon under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1 to 5 atmospheres.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydro-8-methyldibenzothiophene may involve continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with catalysts like palladium or nickel supported on alumina. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and hydrogen flow rate.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-8-methyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, leading to the formation of more reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-8-methyldibenzothiophene has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-8-methyldibenzothiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atom can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-8-methyldibenzothiophene can be compared with other similar compounds, such as:
Dibenzothiophene: Lacks the tetrahydro ring and methyl group, resulting in different reactivity and applications.
1,2,3,4-Tetrahydrodibenzothiophene:
8-Methyldibenzothiophene: Contains the methyl group but lacks the tetrahydro ring, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
54889-44-0 |
|---|---|
Molekularformel |
C13H14S |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
8-methyl-1,2,3,4-tetrahydrodibenzothiophene |
InChI |
InChI=1S/C13H14S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
UMLADAJNBJVNDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC3=C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


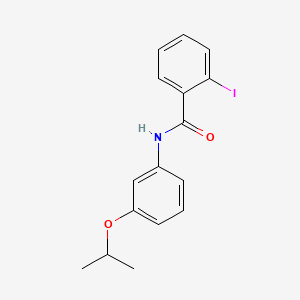
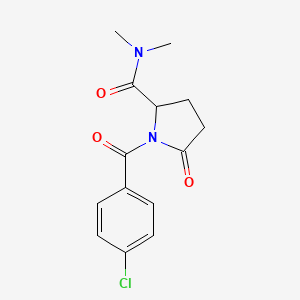
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

